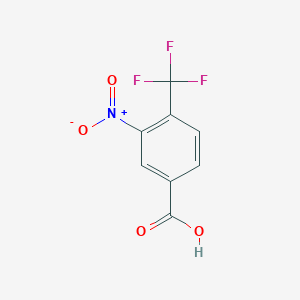

3-nitro-4-(trifluoromethyl)benzoic Acid

Beschreibung

Significance in Advanced Organic Synthesis Research

The significance of 3-nitro-4-(trifluoromethyl)benzoic acid in advanced organic synthesis stems from its nature as a polysubstituted aromatic compound. The trifluoromethyl group is highly valued in pharmaceutical and agrochemical research for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netorganic-chemistry.org The nitro group, being a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle that can be readily converted into other functional groups, such as amines.

This compound provides a versatile platform for introducing both trifluoromethyl and nitro moieties into a single molecule. guidechem.com Researchers utilize it as a starting material or key intermediate to construct complex molecular architectures. Its application in the synthesis of trifluoromethylated (benzoxazolyl)actinocins highlights its role in creating specialized heterocyclic compounds, which are a common feature in many biologically active molecules. chemdad.com The strategic placement of the functional groups on the benzoic acid core allows for regioselective reactions, providing a controlled pathway to desired target molecules.

Overview of Isomeric Forms and Their Structural Distinctions

While this article focuses on this compound, it is one of ten commercially available isomers of nitro trifluoromethyl benzoic acid. nih.gov The relative positions of the carboxylic acid, nitro, and trifluoromethyl groups on the benzene (B151609) ring define the specific properties and reactivity of each isomer.

A detailed crystallographic and spectroscopic study has been conducted on two related isomers: 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. nih.govresearchgate.net In both of these isomers, the nitro group is positioned para (opposite) to the carboxylic acid group. nih.gov The key structural distinction arises from the placement of the trifluoromethyl group.

In 4-nitro-2-(trifluoromethyl)benzoic acid , the CF₃ group is ortho (adjacent) to the carboxylic acid. This proximity creates significant steric hindrance, which forces the carboxylic acid group to rotate out of the plane of the aromatic ring. nih.govresearchgate.netresearchgate.net

In 4-nitro-3-(trifluoromethyl)benzoic acid , the CF₃ group is ortho to the nitro group. This arrangement causes steric repulsion that rotates the nitro group out of the aromatic plane, while the carboxylic acid group remains more co-planar. nih.govresearchgate.net

| Isomer | CAS Number | Melting Point (°C) | Key Structural Feature |

| 2-Nitro-4-(trifluoromethyl)benzoic acid | 320-94-5 | 134-138 | CF₃ group is para to the nitro group. sigmaaldrich.com |

| This compound | 116965-16-3 | 169 | CF₃ group is meta to the nitro group. matrixscientific.com |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | 1548-63-6 | 163-166 | CF₃ group is ortho to the carboxylic acid. nih.gov |

| 4-Nitro-3-(trifluoromethyl)benzoic acid | 1548-64-7 | 143-146 | CF₃ group is ortho to the nitro group. nih.gov |

Historical Context of Related Trifluoromethylated Benzoic Acid Derivatives

The study of benzoic acid and its derivatives is a cornerstone of organic chemistry. nih.gov The introduction of fluorine-containing substituents, particularly the trifluoromethyl group, gained significant momentum in the mid-20th century as chemists began to explore the unique properties these groups conferred upon organic molecules. An early publication from 1954 details the synthesis of various trifluoromethyl derivatives of hydroxybenzoic acids, indicating the foundational interest in this class of compounds. acs.org

Initially, the synthesis of trifluoromethylated aromatics often required harsh conditions or multi-step procedures. organic-chemistry.org Over the decades, the development of novel trifluoromethylating reagents and methods has become a major area of research. researchgate.netbeilstein-journals.org This has been driven by the increasing recognition of trifluoromethylated compounds as valuable entities in medicinal chemistry and materials science. organic-chemistry.org The development of methods for the direct trifluoromethylation of benzoic acids to produce aryl trifluoromethyl ketones is a more recent advancement that underscores the continued importance of this field. organic-chemistry.org The ability to fine-tune the electronic properties and acidity of the carboxylic acid group by varying the substituents on the phenyl moiety has made these compounds versatile ligands in coordination chemistry and building blocks in organic synthesis. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWGMOJIGTUDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381232 | |

| Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116965-16-3 | |

| Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-Nitro-4-(trifluoromethyl)benzoic Acid

Hydrolysis of Nitrile Precursors

The hydrolysis of 3-nitro-4-(trifluoromethyl)benzonitrile offers a viable pathway to this compound. This transformation can be catalyzed by either acid or base, though acid-catalyzed hydrolysis is often preferred for the direct production of the free carboxylic acid. byjus.comchemguide.co.uk The reaction proceeds in two stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. chemguide.co.uk

The selective conversion of the nitrile to the carboxylic acid without significant accumulation of the amide intermediate is a key objective. The reaction is typically performed by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org

The mechanism involves the initial protonation of the nitrogen atom, making the carbon atom of the nitrile group more susceptible to nucleophilic attack by water. semanticscholar.orgyoutube.com The choice of acid and its concentration are critical. For instance, the hydrolysis of benzonitrile has been studied extensively in various acids, indicating that the reaction mechanism involves a rate-limiting attack of water on the N-protonated nitrile. semanticscholar.org For nitriles with low solubility in aqueous acid, the use of an organic co-solvent or an organic-soluble strong acid catalyst (like an alkylbenzene sulfonic acid) can be employed to facilitate the reaction at the organic-aqueous interface or within the organic phase. google.com

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Nitriles

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Dilute HCl or H₂SO₄ | Provides H⁺ for catalysis and water for hydrolysis. chemguide.co.uk |

| Temperature | Heating under reflux | To overcome the activation energy of the reaction. libretexts.org |

| Solvent | Aqueous media | Acts as the source of water for the hydrolysis reaction. youtube.com |

| Additives | Organic co-solvents | To improve the solubility of organic nitriles. google.com |

This table presents generalized conditions for the hydrolysis of nitriles. Specific conditions for 3-nitro-4-(trifluoromethyl)benzonitrile may vary.

Minimizing byproducts is crucial for achieving a high yield of pure carboxylic acid. In acid-catalyzed hydrolysis, the primary potential byproduct is the intermediate amide. To ensure complete conversion to the carboxylic acid, sufficient reaction time and heating are necessary. chemguide.co.uk

In alkaline hydrolysis, while effective for nitrile conversion, the initial product is the salt of the carboxylic acid (e.g., sodium carboxylate if NaOH is used). libretexts.org This necessitates an additional acidification step with a strong acid to liberate the free carboxylic acid. chemguide.co.uklibretexts.org Furthermore, under basic conditions, ammonia gas is evolved, which needs to be managed. byjus.com For aromatic nitriles, alkaline hydrolysis using reagents like barium hydroxide has been shown to proceed cleanly, yielding a precipitate of the carboxylic acid upon cooling. google.com However, for obtaining the free acid directly, the acid-catalyzed route is generally more straightforward. byjus.com

Another strategy to avoid unwanted byproducts involves biocatalysis. Enzymatic hydrolysis using nitrilases can convert nitriles directly to carboxylic acids under mild conditions (neutral pH and room temperature), often with high selectivity, thus avoiding harsh acidic or basic environments and the formation of undesired side products. researchgate.net

Aromatic Nitration Reactions of Trifluoromethylated Benzoic Acid Derivatives

A more direct route to this compound is the electrophilic aromatic nitration of 4-(trifluoromethyl)benzoic acid. This reaction typically involves a nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid. prepchem.com

The primary challenge in the nitration of 4-(trifluoromethyl)benzoic acid is controlling the position of the incoming nitro group (regioselectivity). The aromatic ring is substituted with two deactivating, meta-directing groups: the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) group.

The -CF₃ group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

The -COOH group is also deactivating and meta-directing.

When both are present on the benzene (B151609) ring at positions 1 and 4, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to themselves.

The positions meta to the -COOH group are 3 and 5.

The positions meta to the -CF₃ group are 2 and 6.

Therefore, the nitration can potentially yield two primary isomers: 2-nitro-4-(trifluoromethyl)benzoic acid and the desired this compound. The steric hindrance caused by the -CF₃ group can influence the substitution pattern, potentially affecting the ratio of the isomers formed. researchgate.net Controlling the regioselectivity to favor the 3-nitro isomer is a significant synthetic hurdle. The use of solid acid catalysts, such as zeolites, has been explored to enhance para-regioselectivity in other nitration reactions by leveraging shape-selectivity within the catalyst's pores, which could be a potential strategy to control isomer formation. researchgate.netgoogle.com

Enhancing the reaction yield involves optimizing conditions to favor the formation of the desired product while minimizing side reactions and the formation of unwanted isomers. Since the aromatic ring is strongly deactivated by two electron-withdrawing groups, forcing conditions are typically required.

A common method involves using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. For example, the nitration of p-fluoro-benzoic acid is achieved by adding the substrate to a mixture of concentrated sulfuric acid and nitric acid at 0°C, followed by stirring at room temperature. prepchem.com Similar conditions can be applied to 4-(trifluoromethyl)benzoic acid.

Table 2: Example Nitration Protocol for a Substituted Benzoic Acid

| Reagent/Condition | Details | Reference |

|---|---|---|

| Substrate | p-Fluoro-benzoic acid | prepchem.com |

| Nitrating Agent | Nitric acid (d=1.42) in conc. H₂SO₄ | prepchem.com |

| Temperature | 0°C initially, then allowed to rise to 20°C | prepchem.com |

| Reaction Time | 1 hour at 0°C, 16 hours at 20°C | prepchem.com |

| Workup | Poured over ice, filtered, washed, and dried | prepchem.com |

This table illustrates a typical nitration procedure for a related compound, providing a basis for developing a protocol for 4-(trifluoromethyl)benzoic acid.

To improve yields in reactions with deactivated substrates, continuous flow microreactors have been employed. soton.ac.uk This technology allows for precise control of reaction parameters like temperature, residence time, and stoichiometry, which can enhance mass transfer in heterogeneous reactions and improve both conversion and selectivity. soton.ac.ukresearchgate.net Adding acetic anhydride can also increase the solubility of reactants and act as a water scavenger, potentially increasing conversion, though it may also lead to more byproducts. soton.ac.uk

Continuous Flow Nitration Methodologies and Kinetics

The application of continuous flow technology to nitration reactions represents a significant advancement in chemical manufacturing, offering enhanced safety, better control over reaction parameters, and often higher yields compared to traditional batch processes. While specific kinetic data for the continuous flow nitration of 4-(trifluoromethyl)benzoic acid to its 3-nitro derivative is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds.

Research on the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid using mixed acid (HNO₃/H₂SO₄) in droplet-based microreactors has demonstrated the feasibility and advantages of this approach. In these systems, key parameters such as temperature, residence time, and the molar ratios of reactants are meticulously controlled to optimize the reaction. For instance, in the case of the aforementioned analogue, optimized conditions were found to be a reaction temperature of 308 K, a molar ratio of nitric acid to the organic substrate of 1.6, and a nitric to sulfuric acid ratio of 0.57. These conditions resulted in a conversion rate of 83.03% and a selectivity of 79.52%.

Interactive Table: Optimized Parameters for Continuous Flow Nitration of a Structurally Similar Compound.

| Parameter | Optimized Value |

| Reaction Temperature | 308 K |

| Molar Ratio (HNO₃/Substrate) | 1.6 |

| Molar Ratio (HNO₃/H₂SO₄) | 0.57 |

| Conversion | 83.03% |

| Selectivity | 79.52% |

Advanced Synthetic Approaches and Novel Route Development

Beyond direct nitration, multi-step synthetic sequences starting from readily available precursors offer alternative and sometimes more controlled pathways to this compound.

One documented route involves a two-step process starting from 2-nitro-4-methylbenzotrifluoride. This synthesis is outlined as follows:

Step A: Preparation of 2-nitro-4-methylbenzotrifluoride: This precursor can be synthesized through the nitration of 4-methylbenzotrifluoride.

Step B: Oxidation to this compound: The methyl group of 2-nitro-4-methylbenzotrifluoride is then oxidized to a carboxylic acid. This transformation can be achieved using a ruthenium trichloride hydrate catalyst in the presence of an oxidizing agent like sodium hypochlorite. The reaction is typically carried out in a biphasic system with a phase transfer catalyst, such as tetra-n-butylammonium bromide, to facilitate the reaction between the organic substrate and the aqueous oxidant. The pH of the reaction mixture is carefully controlled, generally maintained between 8.5 and 10.5, to ensure the efficiency of the oxidation process.

Another potential synthetic strategy could involve the nitration of 4-chlorobenzotrifluoride, followed by a nucleophilic substitution of the chlorine atom with a cyanide group, and subsequent hydrolysis of the nitrile to the carboxylic acid. This pathway would leverage the directing effects of the trifluoromethyl and chloro groups in the initial nitration step.

A further alternative could commence with trifluoromethylbenzene. Nitration of trifluoromethylbenzene would yield a mixture of isomers, from which the desired 3-nitro-trifluoromethylbenzene could be separated. Subsequent functionalization at the 4-position, for instance, through a Friedel-Crafts type reaction followed by oxidation, could potentially lead to the target molecule, although this route may present challenges in regioselectivity.

The direct nitration of 4-(trifluoromethyl)benzoic acid, particularly under continuous flow conditions, offers the advantage of atom economy, as it involves the direct introduction of the nitro group. However, traditional nitration methods often employ large excesses of strong acids (sulfuric and nitric acid), which are corrosive and generate significant amounts of acidic waste, posing environmental concerns. Green chemistry approaches to nitration aim to mitigate these issues by exploring the use of solid acid catalysts, milder nitrating agents, or solvent-free conditions. For example, photochemical nitration using UV radiation in the presence of nitrate (B79036) or nitrite ions has been investigated as a more environmentally benign method for aromatic nitration. mjcce.org.mkresearchgate.netmjcce.org.mk

A comprehensive comparative analysis would involve evaluating metrics such as atom economy, E-factor (environmental factor, which measures the amount of waste produced per unit of product), reaction mass efficiency, and the toxicity and hazards of the reagents and solvents used in each synthetic pathway. Without specific yield data for all potential routes, a definitive quantitative comparison is challenging. However, qualitatively, continuous flow processes generally offer better energy efficiency and safety profiles compared to batch reactions.

Reactivity Studies and Derivatization Pathways

The chemical reactivity of this compound is largely dictated by the interplay of its three functional groups: the carboxylic acid, the nitro group, and the trifluoromethyl group, all attached to an aromatic ring.

Functional Group Interconversions and Aromatic Substitutions

The functional groups on the aromatic ring can undergo a variety of transformations, and the electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring itself.

The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) ortho and para to potential leaving groups on the aromatic ring makes this compound and its derivatives prime candidates for nucleophilic aromatic substitution (SNA r) reactions. In such reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group.

For instance, in the structurally related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom undergoes nucleophilic aromatic substitution with various oxygen, sulfur, and nitrogen nucleophiles. nih.govbeilstein-journals.orgnih.gov This suggests that a hypothetical precursor, such as 4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, would be highly susceptible to SNAr reactions at the 4-position. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups would stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.

Potential nucleophiles that could react with such activated aromatic systems include alkoxides, phenoxides, thiophenoxides, and amines. These reactions would lead to the formation of ether, thioether, and amine derivatives, respectively, opening up pathways to a wide range of new compounds with potentially interesting chemical and biological properties. The carboxylic acid group might need to be protected (e.g., as an ester) during these reactions to prevent unwanted side reactions with the nucleophile.

Reductive Transformations of the Nitro Group

The selective reduction of the nitro group on the this compound molecule is a critical transformation, yielding the corresponding amine, 3-amino-4-(trifluoromethyl)benzoic acid. This amino derivative serves as a valuable building block for the synthesis of various heterocyclic compounds and other complex organic structures.

Catalytic transfer hydrogenation is a widely employed and efficient method for this transformation. This process typically involves a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor. Reagents like ammonium formate (HCOONH4) are effective hydrogen donors for this purpose. The reaction proceeds cleanly, converting the nitro group to an amine without affecting the carboxylic acid or the trifluoromethyl group.

Table 1: Conditions for Reductive Transformation of the Nitro Group

| Reactant | Reagents/Catalyst | Product | Key Features |

|---|---|---|---|

| This compound | Pd/C, HCOONH4 | 3-amino-4-(trifluoromethyl)benzoic acid | High selectivity for nitro group reduction. |

This reduction is a foundational step for further functionalization, enabling subsequent reactions such as diazotization or amide bond formation involving the newly formed amino group.

Formation of Ester and Amide Derivatives

The carboxylic acid functional group of this compound is a prime site for derivatization, readily undergoing esterification and amidation reactions to produce a wide range of functional compounds.

The most common method for converting this compound into its corresponding esters is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ucla.edu

The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. byjus.comyoutube.commasterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.comyoutube.com

Since Fischer esterification is a reversible process, reaction conditions must be optimized to maximize the yield of the ester. study.com Key optimization strategies include:

Using Excess Alcohol: Employing the alcohol as the solvent ensures it is present in large excess, shifting the equilibrium toward the products according to Le Chatelier's principle. ucla.eduyoutube.com

Removal of Water: As water is a product, its removal during the reaction (e.g., through azeotropic distillation with a Dean-Stark apparatus) will also drive the equilibrium forward. byjus.com

Microwave Irradiation: Sealed-vessel microwave conditions have been shown to enhance yields and significantly reduce reaction times for the esterification of substituted benzoic acids. academicpublishers.orgusm.my

Table 2: Optimization Parameters for Fischer Esterification

| Parameter | Method | Rationale |

|---|---|---|

| Reactant Concentration | Use a large excess of the alcohol reactant. | Shifts equilibrium to favor product formation. |

| Product Removal | Remove water as it is formed. | Prevents the reverse reaction (ester hydrolysis). |

| Catalyst | Use a strong acid catalyst (e.g., H₂SO₄). | Activates the carboxylic acid for nucleophilic attack. ucla.edu |

Coupling Reactions for Complex Molecular Architectures

Derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are instrumental in forming carbon-carbon bonds to construct complex biaryl structures. tcichemicals.com While the parent acid itself is not typically used directly, it can be converted into a suitable coupling partner.

For a Suzuki coupling, the nitro-substituted ring would typically bear a halide (e.g., Br, I) or a triflate (OTf) group, which can be introduced through various synthetic routes. The other coupling partner is an organoboron compound, such as a boronic acid or boronic ester. The reaction proceeds in the presence of a palladium catalyst and a base. tcichemicals.com The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle. Such coupling reactions are highly versatile and tolerate a wide range of functional groups, making them a powerful tool for elaborating the structure of molecules derived from this compound. tcichemicals.commdpi.com

Investigation of Acid-Base Equilibria and Protonation Events

The acidity of this compound is significantly influenced by the electronic properties of its substituents. The carboxylic acid group (-COOH) is the acidic center of the molecule. Both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are potent electron-withdrawing groups. They operate through a combination of inductive (-I) and, in the case of the nitro group, resonance (-M) effects.

These electron-withdrawing effects stabilize the conjugate base (the carboxylate anion, -COO⁻) that forms upon deprotonation. stackexchange.comlibretexts.org By pulling electron density away from the negatively charged carboxylate, the charge is dispersed, making the anion more stable. A more stable conjugate base corresponds to a stronger acid. Consequently, this compound is a considerably stronger acid than benzoic acid itself (pKa ≈ 4.2). The predicted pKa for this compound is approximately 3.03, reflecting this enhanced acidity. chemdad.com

Protonation events primarily involve the carboxylic acid group. In a strongly acidic medium, the carbonyl oxygen can be protonated, which is the initial step in acid-catalyzed reactions like Fischer esterification. byjus.com In aqueous solution, the main equilibrium is the dissociation of the carboxylic proton:

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

The position of this equilibrium is dictated by the pKa of the acid. Given its relatively low pKa, this compound will exist predominantly in its deprotonated, carboxylate form in solutions with a pH above ~3.

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations

While extensive searches of crystallographic databases indicate that the single-crystal X-ray structure of 3-nitro-4-(trifluoromethyl)benzoic acid (CAS 116965-16-3) has not been reported, a comprehensive analysis can be inferred from the detailed structural elucidation of its isomer, 4-nitro-3-(trifluoromethyl)benzoic acid. The study of this closely related compound provides significant insights into the likely molecular geometry, supramolecular assembly, and conformational properties that would be expected for this compound.

Analysis of the isomer 4-nitro-3-(trifluoromethyl)benzoic acid reveals a triclinic crystal system. The core structure consists of a tri-substituted aromatic ring. Key geometric parameters, such as bond lengths and angles, are established with high precision through X-ray diffraction.

The geometry of the carboxylic acid, nitro, and trifluoromethyl groups relative to the benzene (B151609) ring is a defining feature. In 4-nitro-3-(trifluoromethyl)benzoic acid, the carboxylic acid group is nearly co-planar with the aromatic ring, exhibiting a small dihedral angle of 4.9(2)°. This planarity facilitates electronic conjugation between the carboxyl group and the ring. Conversely, the nitro group is significantly twisted out of the aromatic plane, with a plane-to-plane angle of 51.3(1)°. This rotation is a direct consequence of steric hindrance from the adjacent trifluoromethyl group. It is anticipated that this compound would exhibit a similar, substantial rotation of its nitro group due to the ortho-positioned trifluoromethyl substituent.

| Parameter | Bond Length (Å) |

| C-C (aromatic) | 1.378(2) - 1.393(2) |

| C-COOH | 1.493(2) |

| C-NO₂ | 1.4751(19) |

| C-CF₃ | 1.5114(17) |

| C=O | 1.2528(18) |

| C-OH | 1.281(2) |

| N-O | 1.2154(19) - 1.2271(14) |

Table 1: Selected bond lengths for the isomer 4-nitro-3-(trifluoromethyl)benzoic acid, providing expected values for molecular geometry.

The crystal structure of 4-nitro-3-(trifluoromethyl)benzoic acid is characterized by a robust intermolecular hydrogen bonding network, which is a hallmark of carboxylic acid-containing compounds. The primary interaction is the formation of a classic head-to-tail, centrosymmetric dimer. In this motif, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring, symmetry-related molecule.

This interaction is described by the graph-set notation R²₂(8) and results in a strong hydrogen bond with a donor-acceptor distance of 2.6337(16) Å. This dimerization is the fundamental building block of the supramolecular assembly, organizing the molecules into well-defined pairs within the crystal lattice. It is highly probable that this compound would adopt a similar dimeric structure, as this is an energetically favorable and common packing motif for benzoic acid derivatives.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Code |

| O-H···O | 0.83(2) | 1.82(2) | 2.6337(16) | 168(2) | -x, -y+1, -z |

Table 2: Hydrogen bond geometry for the carboxylic acid dimer in the isomer 4-nitro-3-(trifluoromethyl)benzoic acid.

The conformation of the substituents relative to the benzene ring is dictated by steric and electronic effects. In the case of 4-nitro-3-(trifluoromethyl)benzoic acid, the most significant steric interaction occurs between the bulky trifluoromethyl group and the adjacent nitro group. This repulsive force is the primary reason for the large torsion angle that twists the nitro group out of the aromatic plane.

The torsion angle, defined by the atoms O-N-C-C, quantifies this deviation from planarity. The significant rotation of 51.3(1)° disrupts the π-conjugation between the nitro group and the aromatic system. In contrast, the carboxylic acid group, which is not adjacent to the trifluoromethyl group in this isomer, remains nearly coplanar with the ring. For this compound, a comparable steric clash between the ortho nitro and trifluoromethyl groups would be expected to induce a similar large torsion angle, profoundly influencing its electronic properties.

Rotational disorder of trifluoromethyl (-CF₃) groups is a common phenomenon in crystal structures. This occurs when the group can adopt multiple rotational orientations around the C-C bond with similar energy levels, leading to averaged or "smeared" electron density for the fluorine atoms in the diffraction data. While specific studies on rotational disorder for this compound are unavailable due to the absence of a crystal structure, analysis of related compounds shows that the thermal ellipsoids of the fluorine atoms are often larger than other atoms, which can be an indication of such dynamic or static disorder. The energy barrier for rotation of a CF₃ group is typically low, and its final conformation and potential for disorder in a crystal are influenced by intramolecular steric hindrance and intermolecular packing forces.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy provides detailed information about the electronic environment of the hydrogen, carbon, and fluorine nuclei within the this compound molecule, confirming its constitution and substitution pattern.

The ¹H NMR spectrum of this compound provides direct evidence of the substitution pattern on the aromatic ring. Experimental data recorded in deuterated methanol (CD₃OD) shows three distinct signals in the aromatic region, consistent with three non-equivalent protons on the benzene ring. The observed signals are a doublet at δ 7.87 (J = 8 Hz), a doublet at δ 8.31 (J = 8 Hz), and a singlet at δ 8.45. rsc.org This pattern confirms the 1,2,4-trisubstituted arrangement.

Similarly, no specific experimental ¹⁹F NMR data has been reported for this compound. However, the ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift for a trifluoromethyl group attached to an aromatic ring typically appears in the range of -60 to -65 ppm relative to CFCl₃. For instance, the ¹⁹F chemical shift for benzotrifluoride (C₆H₅CF₃) is approximately -63.7 ppm. The precise shift for the title compound would be modulated by the electronic influence of the ortho-nitro and meta-carboxyl substituents.

| Nucleus | Type of Signal | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ¹H | Doublet | 7.87 | 8 | Aromatic C-H |

| ¹H | Doublet | 8.31 | 8 | Aromatic C-H |

| ¹H | Singlet | 8.45 | - | Aromatic C-H |

| ¹³C | (Predicted) | ~167 | - | -COOH |

| ¹³C | (Predicted) | ~120-140 | - | Aromatic Carbons |

| ¹³C | (Predicted) | ~123 | q, ¹JCF ≈ 272 Hz | -CF₃ |

| ¹⁹F | (Predicted) | ~ -63 | s | -CF₃ |

Table 3: Summary of experimental ¹H NMR data rsc.org and predicted ¹³C and ¹⁹F NMR parameters for this compound.

Mass Spectrometry and Chromatographic Characterization

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed. For nitrobenzoic acids, analysis is often performed in negative ion mode, which facilitates the detection of the deprotonated molecule, [M-H]⁻. nih.govresearchgate.net

The theoretical exact mass of the [M-H]⁻ ion for this compound (C₈H₄F₃NO₄) can be calculated with high precision. HRMS instruments can measure this mass with an error of less than 5 ppm, allowing for the confident determination of the elemental composition and distinguishing it from other isobaric compounds. This level of accuracy is critical for confirming the identity of the compound in complex matrices or when verifying the outcome of a chemical synthesis.

Table 1: Theoretical Mass Data for this compound

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule | C₈H₄F₃NO₄ | 235.0092 |

This interactive table provides the calculated exact masses for the neutral molecule and its corresponding deprotonated ion, which is typically observed in negative mode ESI-MS.

Coupled chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby establishing its purity and confirming its identity. ekb.eg High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary methods used, typically employing reversed-phase columns like C18. researchgate.netijsr.net

The separation is achieved using a mobile phase gradient, often consisting of an aqueous component (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile or methanol). researchgate.netijsr.net The retention time of the compound under specific chromatographic conditions serves as a key identifier.

When coupled with mass spectrometry (LC-MS), this approach provides a powerful two-dimensional analysis. As the compound elutes from the chromatography column, it is ionized and analyzed by the mass spectrometer, which provides mass data to confirm the identity of the peak. rsc.org For quantitative analysis of trace-level impurities, tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode offers exceptional sensitivity and selectivity. ijsr.net This combined approach is the gold standard for purity assessment in pharmaceutical and chemical analysis.

Infrared and Ultraviolet-Visible Spectroscopic Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

O-H Stretch: A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. docbrown.info

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected between 1710 and 1680 cm⁻¹. docbrown.info

N-O Stretches (Nitro Group): The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch typically found near 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C-F Stretches (Trifluoromethyl Group): Strong absorption bands due to C-F stretching vibrations are expected in the region of 1350-1100 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the carboxylic acid group typically appears in the 1320-1210 cm⁻¹ range. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of overlapping vibrations unique to the molecule, known as the fingerprint region, which is useful for definitive identification. docbrown.info

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Nitro Group | N-O Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro Group | N-O Symmetric Stretch | 1350 - 1300 | Strong |

| Trifluoromethyl | C-F Stretches | 1350 - 1100 | Strong |

This interactive table summarizes the key vibrational frequencies expected in the IR spectrum of the compound.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzoic acid derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net The spectrum of this compound is expected to show absorptions arising from π→π* transitions within the aromatic ring and the carbonyl group. The presence of the nitro and trifluoromethyl groups, both being electron-withdrawing, will influence the position and intensity of these absorption maxima (λₘₐₓ).

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to predict the optimized geometry and vibrational frequencies of molecules. While specific DFT studies on 3-nitro-4-(trifluoromethyl)benzoic acid are not extensively documented in publicly available literature, detailed analysis of the closely related isomer, 4-nitro-3-(trifluoromethyl)benzoic acid, provides significant insights into the structural characteristics that would be shared by both molecules. nih.govresearchgate.netresearchgate.net

In 4-nitro-3-(trifluoromethyl)benzoic acid, the primary determinant of its conformation is the steric repulsion between the adjacent nitro (NO₂) and trifluoromethyl (CF₃) groups. nih.govresearchgate.net This steric hindrance forces the nitro group to rotate significantly out of the plane of the benzene (B151609) ring. nih.govresearchgate.net Crystallographic data reveals a plane-to-plane angle of 51.3 (1)° between the nitro group and the aromatic ring. nih.govresearchgate.net In contrast, the carboxylic acid group remains nearly co-planar with the ring, exhibiting an angle of only 4.9 (2)°. nih.govresearchgate.net This preferential rotation minimizes the steric strain between the bulky ortho substituents. A similar conformational arrangement is anticipated for this compound due to the analogous placement of the interacting nitro and trifluoromethyl groups.

Vibrational analysis using DFT, coupled with experimental techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allows for the assignment of characteristic vibrational modes. For substituted nitrobenzoic acids, DFT calculations can accurately predict the frequencies associated with key functional groups, including the symmetric and asymmetric stretching of the NO₂ group, the carbonyl (C=O) stretch of the carboxylic acid, and various vibrations of the C-F bonds in the trifluoromethyl group. semanticscholar.org

Table 1: Selected Structural Parameters for the Analogous 4-nitro-3-(trifluoromethyl)benzoic Acid Data extracted from crystallographic studies, which DFT calculations aim to reproduce.

| Parameter | Value |

| Angle between Nitro Group and Aromatic Ring | 51.3 (1)° |

| Angle between Carboxylic Acid Group and Aromatic Ring | 4.9 (2)° |

| C(aryl)-N(nitro) Bond Length | 1.4751 (19) Å |

| C(aryl)-C(trifluoromethyl) Bond Length | 1.508 (2) Å |

Source: Diehl et al., 2019 nih.govresearchgate.net

The electronic nature of this compound is dominated by the strong electron-withdrawing properties of both the nitro and trifluoromethyl substituents. The nitro group withdraws electron density from the aromatic ring through both resonance and inductive effects, while the trifluoromethyl group exerts a powerful inductive effect due to the high electronegativity of the fluorine atoms. semanticscholar.org

These combined electron-withdrawing effects have several consequences:

Increased Acidity : The substituents stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid group compared to benzoic acid itself. semanticscholar.org

Modified Aromatic System : The electron density of the benzene ring is significantly reduced, which deactivates the ring towards electrophilic aromatic substitution reactions.

Intramolecular Interactions : The primary interaction is the steric clash between the adjacent NO₂ and CF₃ groups, as discussed above. This repulsion is a key factor governing the molecule's final three-dimensional shape. nih.gov DFT calculations can quantify the energetic cost of this steric strain and confirm that the twisted conformation of the nitro group is the most stable energetic minimum.

Molecular Dynamics Simulations of Intermolecular Interactions and Packing Arrangements

While quantum chemical calculations focus on individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of a collection of molecules over time. ucl.ac.ukunimi.it These simulations provide a dynamic picture of intermolecular interactions and how they dictate the formation of condensed phases, such as crystals. ucl.ac.ukunimi.it

For substituted benzoic acids, a predominant intermolecular interaction is the formation of hydrogen-bonded dimers. acs.orgdoaj.org MD simulations, often using force fields like the General Amber Force Field (GAFF), can model the self-association of these molecules in solution. ucl.ac.uk These studies typically show that in apolar solvents, benzoic acid derivatives frequently form cyclic dimers through hydrogen bonds between their carboxylic acid groups. acs.orgbohrium.com

The crystal structure of the analogous compound 4-nitro-3-(trifluoromethyl)benzoic acid confirms this arrangement in the solid state. nih.govresearchgate.netdoaj.org The molecules form head-to-tail dimers via strong intermolecular hydrogen bonds between the carboxylic acid moieties, a motif described with the graph-set notation R²₂(8). nih.govresearchgate.netdoaj.org

Beyond hydrogen bonding, the crystal packing is influenced by other, weaker interactions. In the case of 4-nitro-3-(trifluoromethyl)benzoic acid, the packing of these dimers involves offset face-to-face arrangements of the aromatic rings and intermolecular fluorine-fluorine contacts. nih.gov MD simulations can be used to explore the stability of these packing arrangements and the dynamics of molecular motion within the crystal lattice.

Table 2: Hydrogen-Bond Geometry in Crystalline 4-nitro-3-(trifluoromethyl)benzoic Acid Dimers

| Interaction (D–H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D–H···A Angle (°) |

| O–H···O | 0.83 (2) | 1.82 (2) | 2.6337 (16) | 168 (2) |

D = Donor atom, A = Acceptor atom. Data for the analogous 4-nitro-3-(trifluoromethyl)benzoic acid. Source: Diehl et al., 2019 nih.govresearchgate.net

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies are invaluable for predicting the reactivity of a molecule and understanding the mechanisms of its chemical transformations. These studies often involve calculating the energies of reactants, products, and the transition states that connect them.

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is significantly lower than that of benzene. This is due to the powerful deactivating, electron-withdrawing nature of the nitro, trifluoromethyl, and carboxylic acid groups.

Computational methods like RegioSQM can predict the most likely sites for electrophilic attack by calculating the proton affinities of the aromatic C-H positions. nih.govnih.gov The carbon atom with the highest proton affinity (lowest free energy of protonation) is identified as the most nucleophilic and therefore the most probable site of reaction. nih.gov For a tri-substituted benzene ring like this, the directing effects of the existing groups are crucial:

-COOH (Carboxylic Acid) : A meta-director and deactivator.

-NO₂ (Nitro) : A meta-director and strong deactivator.

-CF₃ (Trifluoromethyl) : A meta-director and strong deactivator.

Considering the positions on this compound, the C5 position is meta to the -CF₃ group and meta to the -COOH group. The C2 position is ortho to the -COOH group and meta to the -NO₂ group. The C6 position is ortho to the -NO₂ group and meta to the -CF₃ group. Computational analysis of the electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO) would be used to quantitatively predict that substitution is most likely to occur at the least deactivated position, which is typically the position meta to the strongest deactivating groups. researchgate.net

Transition state (TS) analysis is a computational technique used to identify the highest-energy point along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For a potential reaction such as the further nitration of this compound, theoretical calculations would be used to model the approach of the nitronium ion (NO₂⁺) electrophile to the aromatic ring. dntb.gov.uasoton.ac.uk By mapping the potential energy surface, chemists can locate the structure of the transition state leading to the formation of the sigma complex (Wheland intermediate). researchgate.net

The calculation would involve:

Geometry Optimization : Finding the lowest energy structures of the reactants and the proposed intermediate.

Transition State Search : Using algorithms to locate the saddle point on the potential energy surface between the reactants and the intermediate.

Frequency Calculation : Confirming the identity of the TS by ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Such analyses would provide the activation energy barrier for the reaction, offering a theoretical prediction of the reaction rate and confirming the regioselectivity predicted by simpler models.

Applications in Specialized Chemical Synthesis and Advanced Materials

Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound serves as a foundational component in the development of various therapeutic agents due to its reactive sites that allow for diverse chemical modifications.

Synthesis of Antitubercular Agents (e.g., Benzothiazinones like BTZ043 and PBTZ169)

A structurally related isomer, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a critical precursor in the synthesis of a promising class of antitubercular agents known as 8-nitro-1,3-benzothiazin-4-ones (BTZs). iucr.orgdoaj.org Two prominent candidates from this class, BTZ043 and Macozinone (PBTZ169), have advanced to clinical trials for the treatment of tuberculosis. iucr.orgdoaj.org

The synthesis pathway involves converting 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid into its corresponding benzamide. iucr.org Subsequent reaction steps, which introduce the sulfur and second nitrogen atom, lead to the formation of the core thiazinone ring system. nih.gov This scaffold is then further modified to yield the final API, such as BTZ043 or PBTZ169. researchgate.net These BTZ compounds act as suicide inhibitors of the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.gov The presence of the nitro and trifluoromethyl groups on the benzoic acid precursor is crucial for the potent biological activity of the final BTZ molecule. nih.gov

Intermediates for Trifluoromethylated (Benzoxazolyl)actinocins

3-Nitro-4-(trifluoromethyl)benzoic acid is documented as a useful intermediate in the laboratory-scale preparation of trifluoromethylated (benzoxazolyl)actinocins. These complex heterocyclic compounds are of interest in medicinal chemistry research, and the title benzoic acid derivative provides a key structural motif required for their synthesis.

Building Block for Novel Pharmaceutical Lead Discovery

The utility of fluorinated nitrobenzoic acids in the synthesis of potent and specific drugs like BTZ043 and PBTZ169 highlights their importance as building blocks in pharmaceutical research. iucr.orgdoaj.org The trifluoromethyl group is a key feature in modern drug design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The combination of the CF3 group, a nitro group, and a carboxylic acid handle provides medicinal chemists with a versatile scaffold. This allows for the systematic exploration of chemical space and the generation of new molecular entities with potential therapeutic value, facilitating the discovery of novel lead compounds for various disease targets.

Role in Agrochemical Synthesis

While direct synthesis of a commercial agrochemical from this compound is not widely documented in available literature, its structural motifs are highly relevant to the agrochemical industry. Organofluorine compounds, particularly those containing the trifluoromethyl (CF3) group, are prevalent among modern pesticides. nih.gov The CF3 group can significantly enhance the efficacy and stability of active ingredients. nih.gov Furthermore, related compounds like 2-fluoro-3-nitrobenzoic acid are known to be essential intermediates for synthesizing effective pesticides and herbicides. nbinno.com Therefore, by structural analogy, this compound represents a valuable building block with high potential for use in the research and development of new, effective crop protection agents.

Data Tables

Table 1: Pharmaceutical Applications and Synthesized Compounds

| Application Area | Precursor/Building Block | Resulting Compound Class/Example | Therapeutic Target/Use |

|---|---|---|---|

| Antitubercular Agents | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Benzothiazinones (e.g., BTZ043, PBTZ169) | Treatment of Tuberculosis (inhibits DprE1) iucr.orgnih.gov |

| Medicinal Chemistry | This compound | Trifluoromethylated (Benzoxazolyl)actinocins | Research Intermediates |

| Lead Discovery | this compound and related isomers | Novel Heterocyclic Compounds | Various Therapeutic Targets |

Development of Herbicidal Compounds

The presence of the trifluoromethyl (-CF3) group is a common feature in many modern agrochemicals, particularly herbicides, due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes. google.com Compounds containing trifluoromethylated aromatic rings are a significant class of herbicides.

While direct synthesis of commercial herbicides starting from this compound is not extensively documented in publicly available research, its structure makes it a plausible intermediate. The synthesis of many herbicides involves building blocks that contain either a trifluoromethyl group or a nitroaromatic structure. For instance, the synthesis of the herbicide Acifluorfen involves the nitration of a trifluoromethyl-containing phenoxybenzoic acid derivative. google.com

The general strategy for creating complex herbicidal molecules often involves the multi-step assembly of smaller, functionalized building blocks. researchgate.net In this context, this compound serves as a valuable precursor. The carboxylic acid group can be converted into other functional groups, such as esters or amides, while the nitro group can be reduced to an amine, providing a point for further molecular elaboration. This dual functionality allows for its incorporation into a larger, more complex herbicidally active molecule. One source explicitly identifies this compound as a useful intermediate for preparing trifluoromethylated (benzoxazolyl)actinocins, which are compounds with potential bioactivity. chemicalbook.com

Table 1: Key Functional Groups of this compound and Their Roles in Synthesis

| Functional Group | Chemical Formula | Potential Role in Herbicide Synthesis |

|---|---|---|

| Carboxylic Acid | -COOH | Can be converted to esters, amides, or acid chlorides for coupling reactions. |

| Nitro Group | -NO2 | Can be reduced to an amine (-NH2) for further functionalization; acts as a strong electron-withdrawing group. |

| Trifluoromethyl Group | -CF3 | Enhances metabolic stability, lipophilicity, and biological activity of the final compound. |

Utilization in Functional Materials and Polymer Chemistry

The degradation of organic polymers under the influence of heat, light, and oxidation is a significant challenge that can lead to discoloration, embrittlement, and loss of mechanical properties. google.com To mitigate this, various stabilizer additives are incorporated into polymer formulations. specialchem.com

Research into polymer stabilization has shown that certain nitro compounds can function as UV stabilizers, particularly for polyolefins. google.com Although specific studies detailing the use of this compound for this purpose are not prominent, the general class of hindered C-nitro compounds has been patented for its UV-stabilizing effects. google.com These compounds are thought to function by scavenging free radicals generated during photo-oxidative degradation, thereby interrupting the chain reactions that lead to polymer breakdown. polymeradd.co.th The advantage of these C-nitro compounds is their ease of preparation and high efficacy, sometimes matching or exceeding that of commercial stabilizers like hindered amine light stabilizers (HALS). google.com Given its nitro-functionalized structure, this compound could theoretically be modified to act as such a stabilizer, for example, by converting the carboxylic acid into a larger, more compatible ester group to improve its miscibility and reduce volatility within a polymer matrix.

Functional organic materials are molecules designed to have specific properties for use in fields like electronics, optics, or medicine. deliuslab.com The synthesis of these materials often relies on versatile building blocks that allow for the precise tuning of molecular properties. The incorporation of fluorine atoms, particularly the trifluoromethyl group, is a key strategy in material science. google.com This group can significantly alter physical and chemical properties, including thermal stability, chemical resistance, and electronic characteristics. google.com

As a trifluoromethylated benzoic acid derivative, this compound is a precursor for such materials. The carboxylic acid function provides a reactive site for polymerization or for attachment to other molecular scaffolds. youtube.com The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the electronic properties of the aromatic ring, a feature that can be exploited in the design of materials for electronic applications. While specific examples are not widely reported for this exact molecule, related fluorinated benzoic acids are employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other advanced materials. youtube.com

Applications in Organometallic Chemistry and Chelation

The field of organometallic chemistry involves compounds with bonds between carbon and a metal. In coordination chemistry, organic molecules known as ligands bind to a central metal ion to form a coordination complex. mdpi.com Benzoic acid and its derivatives are widely used as ligands because the carboxylate group can coordinate to metal ions in various ways, such as monodentate, bidentate, or bridging modes. nih.gov

Nitrobenzoic acids, in particular, have been studied for their ability to form coordination complexes with a range of metal ions. These complexes are of interest due to their potential biological activities and diverse structural architectures. nih.gov The nitro group itself can also participate in coordination, adding to the versatility of these ligands. nih.gov

While specific research detailing the chelation or organometallic complexes of this compound is limited, its structure suggests it can act as a ligand. The carboxylate group can bind to metal centers, and the electronic properties of the ring, influenced by the nitro and trifluoromethyl groups, could modulate the properties of the resulting metal complex. The study of coordination compounds with nitro-containing ligands is an active area of research, with potential applications in catalysis and materials science. nih.gov

Advanced Reaction Mechanism Investigations

Mechanistic Studies of Nitration and Hydrolysis Reactions

The study of reaction mechanisms for the nitration and hydrolysis of aromatic compounds is crucial for process optimization and safety. Aromatic nitration, in particular, is a highly exothermic and rapid reaction, which can pose significant safety risks if not properly controlled. Continuous flow microreactor technology has emerged as a safer and more efficient alternative to traditional batch reactors for such hazardous reactions. This technology allows for precise control of reaction parameters, efficient heat and mass transfer, and ultimately, a safer process. beilstein-journals.orgnih.gov

In the context of related compounds, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, studies in droplet-based microreactors have been conducted to understand the chemical kinetics of nitration with mixed acids (HNO₃/H₂SO₄). soton.ac.ukresearchgate.net These studies provide valuable insights that can be extrapolated to understand the behavior of 3-nitro-4-(trifluoromethyl)benzoic acid.

Understanding the reaction kinetics is fundamental to controlling the outcome of chemical processes. For aromatic nitration reactions, pseudo-homogeneous kinetics models have been developed to determine the apparent and intrinsic rate constants, often supporting a second-order reaction assumption. researchgate.net These models are instrumental in predicting reactant conversion under various conditions.

Table 1: Key Parameters in Reaction Kinetic Modeling

| Parameter | Description | Relevance |

|---|---|---|

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Essential for predicting reaction speed and optimizing residence time. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Determines the temperature sensitivity of the reaction rate. |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions between reacting molecules. | Used in the Arrhenius equation to calculate the rate constant. |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Defines how the reaction rate is affected by changes in reactant concentration. |

Catalysts and reaction conditions play a pivotal role in directing the outcome of chemical reactions, influencing both conversion rates and selectivity towards the desired product. In nitration reactions, sulfuric acid is commonly used as a catalyst to activate the nitrating agent, nitric acid.

Studies on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid have shown that optimizing reaction conditions is key to achieving high conversion and selectivity. researchgate.net Key operating parameters that were investigated include reaction temperature, the molar ratio of nitric acid to the substrate (M-ratio), and the molar ratio of nitric acid to sulfuric acid (N/S). researchgate.net For this specific reaction, the optimized conditions were found to be a temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, which resulted in a conversion of 83.03% and a selectivity of 79.52%. researchgate.net

The addition of acetic anhydride has also been explored as a means to improve the solubility of the etherate in the organic phase and to absorb the water produced during the reaction. While this led to an increase in conversion, it also resulted in the formation of more by-products, thereby reducing selectivity. researchgate.net In the case of hydrolysis reactions, as seen with nitro-substituted 3-chlorobenzoic acids, copper compounds are used as catalysts in the presence of an alkali metal hydroxide. google.com

Table 2: Influence of Reaction Conditions on Nitration of a Structurally Similar Compound

| Parameter | Optimized Value | Effect on Conversion | Effect on Selectivity |

|---|---|---|---|

| Temperature | 308 K | Increases with temperature | Can decrease at higher temperatures due to side reactions |

| M-ratio (HNO₃/Substrate) | 1.6 | Increases with higher ratio | May decrease due to over-nitration |

| N/S ratio (HNO₃/H₂SO₄) | 0.57 | Dependent on optimal acid mixture | Affects the formation of the nitrating species |

| Acetic Anhydride | Addition explored | Increased | Decreased due to by-product formation |

Elucidation of Reaction Pathways Leading to Derivatization

The derivatization of this compound can lead to a variety of other useful chemical intermediates. Understanding the reaction pathways is essential for designing synthetic routes to new molecules. For example, the hydrolysis of a related compound, 6-nitro-3-chlorobenzoic acid, which is a structural isomer of a derivative of the title compound, is performed to produce 6-nitro-3-hydroxybenzoic acid. This reaction is typically carried out in a pressure vessel at elevated temperatures (130-180°C) in the presence of an aqueous solution of an alkali metal hydroxide and a copper compound catalyst. google.com

Nitration of 3-chlorobenzoic acid initially produces a mixture of isomers, with the 6-nitro-3-chlorobenzoic acid being the main component. google.com This mixture is then subjected to hydrolysis. The elucidation of these pathways allows for the targeted synthesis of specific derivatives.

Investigation of Substituent Effects on Reactivity and Stereochemistry

The substituents on an aromatic ring, in this case, the nitro group (-NO₂) and the trifluoromethyl group (-CF₃), have a profound effect on the reactivity of the molecule. Both of these groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions like nitration. The carboxylic acid group (-COOH) is also a deactivating, meta-directing group.

The positions of these substituents relative to each other will govern the regioselectivity of further reactions. For electrophilic aromatic substitution, the incoming electrophile will be directed to the positions meta to the existing deactivating groups. However, the combined directing effects of multiple substituents can be complex. The trifluoromethyl group is a deactivating, meta-directing group, while the nitro group is also a strong deactivating, meta-directing group. The carboxylic acid group is also deactivating and meta-directing. The interplay of these groups will dictate the position of any further substitution.

Intermolecular and Intramolecular Interactions Governing Reaction Outcomes

Intermolecular and intramolecular interactions play a critical role in determining the outcomes of chemical reactions. In the case of this compound, hydrogen bonding, dipole-dipole interactions, and potential π-π stacking can influence the molecule's conformation and its interaction with reactants and catalysts.

The carboxylic acid group can form strong intermolecular hydrogen bonds, leading to the formation of dimers in the solid state and in nonpolar solvents. These interactions can affect the solubility of the compound and the accessibility of the reactive sites. Intramolecularly, there could be interactions between the adjacent nitro and trifluoromethyl groups, although these would likely be repulsive due to the electronegativity of the atoms involved. These non-covalent interactions can influence the transition state energies of reactions, thereby affecting reaction rates and product distributions.

Future Research Directions and Emerging Applications

Development of Sustainable and Environmentally Benign Synthetic Methodologies

Traditional electrophilic aromatic nitration, a key step in the synthesis of compounds like 3-nitro-4-(trifluoromethyl)benzoic acid, typically relies on corrosive and hazardous mixtures of concentrated nitric and sulfuric acids. frontiersin.org This conventional method poses significant environmental challenges, including the generation of large volumes of acid waste and potential for hazardous thermal runaway events. frontiersin.orgresearchgate.net Consequently, a primary direction of future research is the development of green and sustainable synthetic routes.

Key areas of investigation include:

Alternative Nitrating Agents: Research is exploring milder and more selective nitrating agents to replace the harsh mixed-acid protocol. rasayanjournal.co.in Reagents such as urea (B33335) nitrate (B79036) and potassium nitrate (KNO3) in conjunction with catalysts offer a safer and more environmentally friendly pathway, often proceeding at room temperature and minimizing corrosive waste. researchgate.netrasayanjournal.co.in

Catalytic Systems: The use of strong acid catalysts like trifluoromethanesulfonic acid (HOTf) can promote nitration using commercially available 68% nitric acid, reducing the need for fuming acids and enabling reactions under milder, or even solvent-free, conditions. organic-chemistry.org This approach not only improves safety but also enhances economic benefits and reduces pollution by allowing for potential catalyst and acid recycling. researchgate.net

Green Solvents and Solvent-Free Conditions: A significant push in green chemistry is the replacement of volatile organic solvents with more benign alternatives, such as aqueous systems, or the elimination of solvents altogether. unife.itwjpmr.combeilstein-journals.org Developing a robust, solvent-free synthesis for the nitration of 4-(trifluoromethyl)benzoic acid would represent a major advancement in sustainable chemical production. researchgate.net

These modern approaches aim to improve reaction yields and regioselectivity while adhering to the principles of green chemistry, such as waste prevention and the use of less hazardous chemicals. wjpmr.comjddhs.com

| Parameter | Traditional Method (Mixed Acid) | Emerging Green Methodologies |

|---|---|---|

| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Urea Nitrate, KNO₃, Dilute HNO₃ with catalyst (e.g., HOTf) researchgate.netrasayanjournal.co.inorganic-chemistry.org |

| Conditions | Harsh, often requires heating | Mild, often room temperature, solvent-free options rasayanjournal.co.inorganic-chemistry.org |

| Waste | Significant hazardous acid waste | Reduced waste, potential for acid recycling researchgate.net |

| Safety | Highly corrosive, exothermic, potential for runaway reactions | Safer reagents, better thermal control rasayanjournal.co.in |

Exploration of Novel Derivatization Pathways for Advanced Functional Materials

The distinct functional groups of this compound—the carboxylic acid, nitro group, and trifluoromethyl moiety—offer multiple reaction sites for derivatization. This versatility makes it an attractive precursor for the synthesis of advanced functional materials, which are designed to possess specific, responsive properties for applications in electronics, energy, and more.

Future research in this area is focused on leveraging these groups:

Polymer Synthesis: The carboxylic acid group can be readily converted into esters or amides, allowing the molecule to be incorporated as a monomer into polymers like polyesters and polyamides. The presence of the highly polar nitro and trifluoromethyl groups can impart unique properties to these polymers, such as high thermal stability, specific dielectric properties, or altered solubility.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate function can act as a ligand to coordinate with metal centers. This opens pathways to designing MOFs or coordination polymers. The trifluoromethyl and nitro groups can tune the electronic environment of the framework and influence the size and shape of pores, which is critical for applications in gas storage, separation, and catalysis.

Liquid Crystals and Organic Electronics: The rigid, substituted benzene (B151609) ring is a common core structure in liquid crystals and organic electronic materials. Derivatization of the carboxylic acid or reduction of the nitro group to an amine allows for the synthesis of larger, conjugated molecules. The strong dipole moment associated with the CF₃ and NO₂ groups could be exploited to control the self-assembly and electronic properties of these materials.

While specific applications are still emerging, the foundational chemistry of this compound suggests significant potential for creating novel materials with tailored functionalities.

Expanded Scope in Pharmaceutical Lead Discovery and Drug Design

The this compound scaffold is of considerable interest in medicinal chemistry. ontosight.ai Both the trifluoromethyl group and the benzoic acid moiety are prevalent in a wide range of active pharmaceutical ingredients (APIs). nih.govossila.comnih.gov The CF₃ group, in particular, is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov

This compound is already recognized as a useful intermediate for preparing trifluoromethylated (benzoxazolyl)actinocins. chemicalbook.com Future directions in drug discovery are likely to expand upon this foundation:

Scaffold for Combinatorial Chemistry: The carboxylic acid provides a convenient handle for creating large libraries of amide or ester derivatives. ossila.com These libraries can be screened for activity against a wide range of biological targets, accelerating the discovery of new hit compounds.

Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, this compound and its simple derivatives can be used as "fragments" in FBDD. univ-rennes.fr This technique identifies small molecules that bind weakly to a biological target, which are then grown or combined to create more potent leads. univ-rennes.frresearchgate.net

Anticancer Agents: The trifluoromethyl group is a feature in numerous anticancer drugs, including Alpelisib, Cevipabulin, and Sorafenib. nih.gov The nitroaromatic structure is also a known pharmacophore. Research is exploring how derivatives of this benzoic acid scaffold can be designed to inhibit specific cancer-related targets, such as protein kinases or metabolic enzymes. nih.govrsc.org The combination of the electron-withdrawing CF₃ and NO₂ groups creates a unique electronic profile that can be exploited for targeted drug-receptor interactions.

| Functional Group | Contribution to Drug Properties | Example Application |

|---|---|---|

| Trifluoromethyl (-CF₃) | Increases lipophilicity, enhances metabolic stability, can improve binding affinity. nih.govnih.gov | Used in numerous anticancer drugs and other therapeutics to block metabolic hotspots. nih.gov |

| Carboxylic Acid (-COOH) | Acts as a hydrogen bond donor/acceptor, provides a site for derivatization (amides, esters). ossila.com | Forms salt bridges with basic residues in protein active sites; serves as a key handle in combinatorial synthesis. nih.gov |

| Nitro (-NO₂) | Strong electron-withdrawing group, can participate in hydrogen bonding, acts as a precursor to amine group. | Can be reduced to an amine to serve as a key building block for further synthesis. |

Integration with Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The synthesis of this compound involves nitration, a highly exothermic and potentially hazardous reaction, making it an ideal candidate for integration with flow chemistry and microreactor technologies. europa.eu These technologies offer superior control over reaction parameters compared to traditional batch processing, leading to improved safety, efficiency, and scalability. europa.eusoton.ac.uk

Research on the continuous flow nitration of structurally related compounds, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid and trifluoromethylbenzene, highlights the significant advantages of this approach. soton.ac.ukscribd.com

Enhanced Safety: Microreactors have a very high surface-area-to-volume ratio, allowing for rapid heat dissipation. europa.eu This minimizes the risk of thermal runaway and the formation of hot spots, which is a major concern in batch nitrations. europa.eusoton.ac.uk

Improved Yield and Selectivity: The precise control over temperature, pressure, and residence time in a continuous flow system allows for the optimization of reaction conditions to maximize product yield and minimize the formation of unwanted byproducts. soton.ac.uksoton.ac.uk For instance, in the flow nitration of a related benzoic acid derivative, optimized conditions led to a conversion of 83.03% and a selectivity of 79.52%. soton.ac.ukresearchgate.net

Reduced Reaction Times: Mass transfer in multiphasic reactions (like many nitrations) is significantly enhanced in microreactors. scribd.comresearchgate.net This can dramatically reduce reaction times from several hours in a batch reactor to mere seconds or minutes in a continuous flow setup. scribd.com

Scalability and Automation: Flow chemistry processes can be scaled up by running multiple reactors in parallel ("numbering-up") or by operating for longer durations. These systems are also amenable to automation, allowing for consistent production and real-time monitoring of the reaction. researchgate.net

The application of flow chemistry to the synthesis of this compound is a promising avenue for making its production safer, more efficient, and more economically viable for industrial applications. energetic-materials.org.cn